![molecular formula C18H27N3O2 B2445814 3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 1797755-63-5](/img/structure/B2445814.png)
3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one
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Description
3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as CPP or CPP-115 and is a potent inhibitor of the enzyme called GABA transaminase. The inhibition of this enzyme leads to an increase in the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Scientific Research Applications
Glucokinase Activation
This compound has been identified as a hepatoselective glucokinase activator . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the metabolism of glucose. By selectively activating this enzyme in the liver, it can help regulate blood glucose levels, making it a potential candidate for the treatment of type 2 diabetes mellitus .
Treatment of Type 2 Diabetes Mellitus
The compound has been suggested as a clinical candidate for treating type 2 diabetes mellitus . Its hepatoselective glucokinase activation property can help regulate blood glucose levels, thereby managing the symptoms of type 2 diabetes .
Metabolite Profiling
The compound has been used in metabolite profiling studies . These studies help understand the metabolic pathways the compound undergoes in the body, which is crucial for assessing its safety and efficacy .
Drug Clearance Mechanism Studies
Studies involving this compound have contributed to understanding drug clearance mechanisms . Understanding how a drug is metabolized and cleared from the body is vital for predicting its pharmacokinetics and potential drug-drug interactions .
Drug Design and Synthesis
The compound serves as a model in the design and synthesis of novel drug candidates . Its structure and properties can guide the development of new compounds with improved efficacy, safety, and selectivity .
properties
IUPAC Name |
3-cyclopentyl-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-6-8-17(20-19-14)23-16-10-12-21(13-11-16)18(22)9-7-15-4-2-3-5-15/h6,8,15-16H,2-5,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKDTEPADXDJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one |
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